molecular formula C26H55N3O3 B12688828 N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate CAS No. 53505-74-1

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate

Cat. No.: B12688828
CAS No.: 53505-74-1
M. Wt: 457.7 g/mol
InChI Key: OSWWZRYSHXCAEV-UHFFFAOYSA-N
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Description

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate: is a chemical compound with the molecular formula C26H55N3O3 . It is a derivative of stearamide, which is a fatty acid amide. This compound is known for its unique structure, which includes both hydrophobic and hydrophilic regions, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate typically involves the reaction of stearic acid with 3-aminopropylamine to form N-(3-aminopropyl)stearamide. This intermediate is then reacted with another molecule of 3-aminopropylamine to form N-(3-((3-aminopropyl)amino)propyl)stearamide. Finally, the compound is acetylated using acetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Dimethylamino)propyl)stearamide monoacetate
  • N-(3-(Diethylamino)propyl)stearamide monoacetate

Uniqueness

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate is unique due to its specific combination of hydrophobic and hydrophilic regions, which provides it with superior emulsifying and stabilizing properties compared to its analogs. This makes it particularly valuable in applications requiring enhanced membrane interaction and stability .

Properties

CAS No.

53505-74-1

Molecular Formula

C26H55N3O3

Molecular Weight

457.7 g/mol

IUPAC Name

acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide

InChI

InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4)

InChI Key

OSWWZRYSHXCAEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O

Origin of Product

United States

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